molecular formula C14H15NO2 B8291328 Ethyl 3-quinolinepropionate

Ethyl 3-quinolinepropionate

Cat. No.: B8291328
M. Wt: 229.27 g/mol
InChI Key: LTOOPRHOYJCDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-quinolinepropionate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-quinolin-3-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10H,2,7-8H2,1H3

InChI Key

LTOOPRHOYJCDRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-quinolineacrylate (51.68 g) was dissolved in ethanol (170 ml) and hydrogenated at 37° and a pressure of 50 psi using 10% Palladium on charcoal to give ethyl 3-quinolinepropionate.
Name
3-quinolineacrylate
Quantity
51.68 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution 3-(3-quinolinyl)propanoic acid (4.4 g) and concentrated sulphuric acid (2 ml) in absolute ethanol (50 ml) was refluxed for 5 h. then, evaporated to dryness. Aqueous sodium bicarbonate (8%, 50 ml) was added, the mixture extracted with ether (2×100 ml) and the ethereal extracts dried (Na2SO4). Evaporation of the ether and distillation of the residual oil (150°/0.06 mm) gave the title compound (4.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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